7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-oxo-5-pyridin-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-10-5-9(8-3-1-2-4-13-8)15-11-7(12(18)19)6-14-16(10)11/h1-6,14H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMQCKTGQVOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)N3C(=N2)C(=CN3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring fused pyrazolo and pyrimidine rings, a hydroxyl group, and a pyridine substituent. Pyrazolo[1,5-a]pyrimidines are known for varied biological activities and potential therapeutic uses. The hydroxyl group at position 7 and the pyridine ring at position 5 enhance the compound's chemical reactivity and biological profile. Studies show that interactions between this compound and biological targets involve hydrogen bonding and π–π interactions due to its planar structure. These interactions determine the compound's binding affinity to enzymes like PIM-1 kinase, and computational studies predict and analyze these interactions at a molecular level.
Applications
Applications of this compound include:
- Medicinal Chemistry The compound is used in drug development due to its diverse biological activities. Its unique structure allows it to bind effectively with biological targets, making it valuable in creating new therapeutic agents.
- Enzyme Inhibition Studies It is utilized in studies focusing on enzyme inhibition, particularly PIM-1 kinase. Its interactions with enzymes are analyzed computationally to understand molecular-level binding.
- Synthesis of Pyrazolo[1,5-a]pyrimidines The compound is a key intermediate in synthesizing various pyrazolo[1,5-a]pyrimidines. These compounds are investigated for anticancer potential and enzymatic inhibitory activity, which may lead to new drug designs .
Structural Analogues and Biological Activity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxy-pyrazolo[1,5-a]pyrimidine | Lacks pyridine; retains hydroxyl group | Anticancer |
| 5-(Pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine | Similar core without hydroxyl | Antimicrobial |
| 6-Methyl-pyrazolo[1,5-a]pyrimidine | Methyl substitution instead of hydroxyl | Kinase inhibition |
Mechanism of Action
The mechanism by which 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridin-2-yl moiety play crucial roles in binding to these targets, leading to biological responses.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in substituents at positions 5, 7, and the functional group at position 3. Below is a comparative analysis:
Table 1: Substituent Profiles and Properties
*Inferred from the hydroxy group’s polarity, contrasting with low solubility of CF₃/CF₂H analogs .
Functional Group Impact
- Carboxylic Acid vs. Esters/Amides : The carboxylic acid at position 3 enhances hydrogen-bonding and ionic interactions, making it suitable for targeting polar binding pockets. Esters (e.g., ethyl ester in ) or amides (e.g., carboxamides in ) are more lipophilic, favoring blood-brain barrier penetration.
- Position 7 Substituents : Hydroxy (–OH) groups improve aqueous solubility, whereas halogenated groups (e.g., –Cl, –CF₃) enhance metabolic stability and electron-withdrawing effects .
- Position 5 Aromatic Groups : Pyridinyl (target compound) vs. phenyl/methylphenyl (others) influence π-π stacking and metal coordination. Pyridinyl’s nitrogen may enable additional hydrogen bonding .
Biological Activity
7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 113698-48-9) is a heterocyclic compound notable for its diverse biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention due to its potential as a therapeutic agent against various diseases, including cancer and inflammatory disorders.
Chemical Structure
The chemical structure of this compound is characterized by a fused pyrazolo and pyrimidine ring system with a hydroxyl group and a pyridinyl substituent. This unique configuration contributes to its biological activity.
Anticancer Properties
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives like this compound can inhibit tropomyosin receptor kinases (Trk), which are implicated in various cancers. Compounds designed based on this scaffold have demonstrated IC50 values lower than 5 nM against Trk, indicating potent inhibitory activity .
Enzymatic Inhibition
This compound also shows promise as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular growth and proliferation pathways. A study reported that certain derivatives exhibited IC50 values ranging from 0.018 to 18 nM for PI3Kδ inhibition, suggesting their potential as therapeutic agents for inflammatory and autoimmune diseases .
Photophysical Properties
In addition to its biological activities, this compound has been explored for its photophysical properties. These characteristics allow it to serve as a biomarker in optical applications, particularly in cancer cell imaging .
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:
- Trk Inhibition : A study synthesized novel pyrazolo[1,5-a]pyrimidine derivatives and evaluated their Trk inhibitory activity. The most potent compounds were identified with IC50 values significantly below 10 nM, showcasing their potential in targeted cancer therapies .
- PI3K Inhibition : Another investigation focused on the synthesis of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine. The most active compound demonstrated an IC50 value of 18 nM against PI3Kδ, highlighting the effectiveness of structural modifications in enhancing biological activity .
Data Tables
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
- Methodology : The compound is typically synthesized via condensation of 5-aminopyrazole derivatives with enaminones (e.g., (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one) in polar solvents like ethanol or DMF. Hydrolysis of the intermediate methyl ester (e.g., methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylate) under acidic or basic conditions yields the carboxylic acid . For example, describes crystallization from ethanol/DMF and characterization via IR, NMR, and MS.
| Key Reaction Steps | Conditions | Yield | Reference |
|---|---|---|---|
| Enaminone condensation | Ethanol, reflux, 12 h | 62–77% | |
| Ester hydrolysis | HCl (6M), 80°C, 4 h | 70–85% | |
| Crystallization | DMF/ethanol, slow evaporation | >95% purity |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1690 cm⁻¹ for carboxamides, O-H stretch at ~3270 cm⁻¹) .
- NMR : ¹H NMR resolves pyridine (δ 7.3–8.9 ppm) and pyrimidine protons (δ 6.8–8.0 ppm). ¹³C NMR confirms carbonyl carbons (δ ~168 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 254.1042 in ) .
Q. How does the pyridine substituent influence chemical reactivity?
- The pyridine ring enhances solubility in polar solvents (due to hydrogen-bonding capacity) and directs electrophilic substitution at the 5-position. Its electron-withdrawing effect stabilizes intermediates during nucleophilic attacks on the pyrimidine core .
Advanced Research Questions
Q. How can reaction yields be optimized for pyrazolo[1,5-a]pyrimidine derivatives?
- Strategies :
- Solvent Optimization : Polar aprotic solvents (DMF, pyridine) improve enaminone condensation efficiency ( : 77% yield in DMF vs. 62% in ethanol) .
- Catalysis : Lewis acids (e.g., POCl₃ in ) enhance cyclization rates during pyrimidine ring formation .
- Temperature Control : Reflux (80–100°C) minimizes byproducts (e.g., cyanopyrazoles vs. aminopyrazoles in ) .
Q. How should discrepancies between theoretical and experimental spectral data be resolved?
- Methodology :
- Dynamic NMR : Assess tautomerism (e.g., keto-enol equilibria in hydroxy-substituted derivatives) causing peak splitting .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., planar pyrazolo-pyrimidine core in ) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data .
Q. What strategies enhance biological activity in analogs?
- Approaches :
- Functionalization at Position 7 : Chlorination ( ) or alkylation ( ) improves cytotoxicity by increasing lipophilicity .
- Carboxamide Coupling : Bis(pentafluorophenyl) carbonate (BPC) activates carboxylic acids for amide bond formation with amines ( ) .
- Trifluoromethylation : Introduces metabolic stability (e.g., trifluoromethyl derivatives in ) .
Q. How are competing reactions managed during multi-step syntheses?
- Solutions :
- Byproduct Analysis : LC-MS monitors intermediates (e.g., hydrazine hydrate reactions yield cyanopyrazoles or aminopyrazoles depending on pH; ) .
- Selective Protection : Temporary protection of the hydroxy group (e.g., silylation) prevents undesired side reactions during pyrimidine cyclization .
Q. What computational tools predict reactivity in functionalized derivatives?
- Tools :
- Molecular Docking : Screens derivatives for binding to target enzymes (e.g., anti-tumor activity via kinase inhibition in ) .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with reaction rates .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
